Gomisin O

Vue d'ensemble

Description

La gomisin O est un composé lignane naturel isolé du fruit de la Schisandra chinensis, une plante traditionnellement utilisée en médecine chinoise. Elle appartient à la famille des lignanes dibenzocyclooctadiènes et est connue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Pharmacological Properties

Gomisin O exhibits various pharmacological properties that make it a candidate for therapeutic applications:

- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in managing inflammatory conditions .

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Clinical Applications

Given its pharmacological properties, this compound has several potential clinical applications:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound is being investigated as an adjunct therapy in cancer treatment protocols .

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive function and memory retention, indicating its potential for treating cognitive impairments associated with aging or neurodegenerative diseases .

- Management of Inflammatory Diseases : The anti-inflammatory properties of this compound position it as a potential therapeutic agent for conditions such as arthritis and psoriasis .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

Gomisin O is a natural product derived from Schisandra chinensis It is known that other lignans from the schisandra genus, such as gomisin g, have shown inhibitory activity on akt phosphorylation

Mode of Action

It is known that gomisin g, a related compound, inhibits the viability of certain cancer cells by reducing akt phosphorylation and decreasing the amount of retinoblastoma tumor suppressor protein . It’s plausible that this compound may exhibit similar interactions with its targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that other lignans from the schisandra genus can trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably mapk, pi3k/akt, and nf-κb

Result of Action

It is known that other lignans from the schisandra genus have showcased significant potential as anticancer agents .

Action Environment

It is known that the biosynthesis and distribution of lignans in medicinal plants, particularly in schisandra sphenanthera, hold significant pharmacological importance . The high concentration of Gomisin J in roots suggests an active biosynthetic pathway mediated by specific P450 enzymes in this tissue

Analyse Biochimique

Biochemical Properties

Gomisin O interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant inhibitory effect on the cytochrome P450 (CYP) family of enzymes, particularly CYP3A . This interaction can influence the metabolism of other substances within the body, potentially altering their effects .

Cellular Effects

This compound has been shown to have various effects on cells. For example, it has been associated with the induction of apoptosis, cell cycle arrest, oxidative stress modulation, and autophagy disruption in cancer cells . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Additionally, it can influence gene expression and cause changes in enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed to have a bidirectional effect on CYP3A-mediated metabolism, with CAA production decreasing in the short term but increasing over longer periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its interaction with the CYP3A enzyme suggests that it plays a role in the metabolism of other substances within the body .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la gomisin O implique plusieurs étapes, notamment la O-déméthylation microbienne et des réactions chimiques. Par exemple, la transformation de la schisandrine en gomisin A peut être réalisée en utilisant la O-déméthylation microbienne suivie d'une méthylénation . Le processus de biotransformation implique l'utilisation de Cunninghamella echinulata var. elegans (ATCC 9245) pour produire des métabolites, qui sont ensuite modifiés chimiquement pour obtenir la this compound .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement l'extraction et la purification à partir du fruit de Schisandra chinensis. La chromatographie à contre-courant à haute vitesse (HSCCC) est une méthode efficace pour la séparation et l'isolement préparatifs de la this compound à partir de sources naturelles .

Analyse Des Réactions Chimiques

Types de réactions

La gomisin O subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé peut être transformé par O-déméthylation microbienne et des modifications chimiques ultérieures .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les acides de Lewis, les capteurs d'acides et les agents de méthylénation . Les conditions de ces réactions sont généralement douces et impliquent l'utilisation de solvants organiques tels que le chloroforme, le dichlorométhane et l'acétate d'éthyle .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant la this compound comprennent divers métabolites tels que la gomisin T et la 13-norschisandrine . Ces produits sont souvent utilisés comme intermédiaires dans la synthèse d'autres composés lignanes.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Médecine : Le composé a montré un potentiel dans le traitement des maladies du foie, du cancer et des troubles métaboliques

Mécanisme d'action

Le mécanisme d'action de la this compound implique de multiples cibles et voies moléculaires. Il a été démontré qu'elle module l'activité des enzymes du cytochrome P450, améliore les défenses antioxydantes et inhibe les voies inflammatoires . Le composé induit également l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses en perturbant les voies de signalisation essentielles telles que MAPK, PI3K/Akt et NF-κB .

Comparaison Avec Des Composés Similaires

La gomisin O est unique parmi les composés lignanes en raison de sa structure chimique spécifique et de ses activités biologiques. Des composés similaires comprennent :

Gomisin A : Connue pour ses propriétés hépatoprotectrices et anticancéreuses.

Gomisin N : Présente des effets antioxydants et anti-inflammatoires.

Schisantherin A : A été étudiée pour son potentiel anticancéreux.

Comparée à ces composés, la this compound a un éventail plus large d'activités biologiques et est plus efficace dans certaines applications thérapeutiques .

Activité Biologique

Gomisin O, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This article reviews the current literature on the biological effects of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress in various cell types. In a study involving keratinocytes exposed to UV radiation, this compound demonstrated protective effects by decreasing intracellular reactive oxygen species (ROS) levels and enhancing cell viability .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Regulation of ROS : By modulating ROS levels, this compound protects cells from oxidative damage and apoptosis induced by various stressors .

- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells through the induction of apoptotic pathways. This effect is mediated by alterations in cellular signaling pathways related to growth and survival .

- Modulation of Enzymatic Activity : this compound influences the activity of enzymes involved in metabolic pathways, which may contribute to its protective effects against liver damage and other organ systems .

Case Studies and Research Findings

- Keratinocyte Protection Against UV Damage :

- Anticancer Potential :

- Anti-inflammatory Effects :

Comparative Analysis with Other Lignans

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Schisandra chinensis | Antioxidant, anti-inflammatory, anticancer | Modulation of ROS and cytokines |

| Gomisin A | Schisandra chinensis | Hepatoprotective | Enhances liver regeneration |

| Gomisin J | Schisandra chinensis | Anticancer | Induces apoptosis |

Propriétés

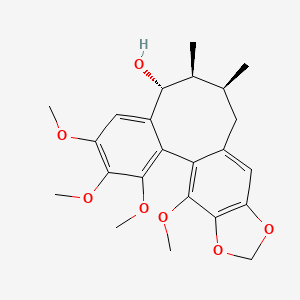

IUPAC Name |

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-SYTFOFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72960-22-6 | |

| Record name | Gomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gomisin O and where is it found?

A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits, leaves, and stems of various Schisandra species, including Schisandra chinensis, Schisandra rubriflora, Schisandra sphenanthera, Schisandra neglecta, and Schisandra wilsoniana. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.44 g/mol. [, ]

Q3: What are the main structural features of this compound?

A3: this compound belongs to the dibenzocyclooctadiene lignan family, characterized by a unique eight-membered ring system. [, , , ] Its structure also includes various oxygen-containing functional groups, which likely contribute to its biological activities.

Q4: Are there any analytical methods available to quantify this compound in plant extracts or biological samples?

A6: Yes, researchers utilize techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) to identify and quantify this compound alongside other lignans in various matrices. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of this compound levels.

Q5: What is the potential of this compound for therapeutic applications?

A7: While preliminary research indicates possible anti-HIV activity, the therapeutic potential of this compound remains largely unexplored. [] Further investigations are necessary to understand its mechanism of action, efficacy, safety profile, and potential for development into a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.